molecular formula C8H9BFNO4 B1418012 (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid CAS No. 913835-58-2

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No. B1418012
M. Wt: 212.97 g/mol
InChI Key: RZYYOLUTTNFCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 505083-04-5 . It has a molecular weight of 197.96 and a linear formula of C8H8BFO4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8BFO4 . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Fluorescence Quenching Studies

Studies on boronic acid derivatives, including those structurally similar to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid, have shown their potential in fluorescence quenching applications. For example, the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid in alcohol environments suggests the utility of these compounds in studying solute-solvent interactions and understanding the effects of conformational changes on fluorescence properties. These findings highlight the role of boronic acids in developing fluorescence-based analytical techniques (Geethanjali et al., 2015).

Optical Modulation in Nanotechnology

Phenyl boronic acids have been used to modulate the optical properties of nanomaterials, such as single-walled carbon nanotubes (SWNTs). The structure-function relationship between phenyl boronic acids and SWNTs demonstrates the influence of boronic acid derivatives on the photoluminescence quantum yield of SWNTs, offering insights into designing nanomaterials for advanced optical applications (Mu et al., 2012).

Sugar Recognition and Binding

Boronic acid derivatives, including (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid, are known for their strong affinity towards sugars, showcasing their potential in saccharide recognition and sensor applications. The binding interaction studies reveal the selective recognition capabilities of these compounds towards different sugars, providing a foundation for developing sensitive and selective saccharide sensors (Bhavya et al., 2016).

Photophysical Property Analysis

Research on boronic acid derivatives also extends to understanding their photophysical properties. The study of 4-fluoro-2-methoxyphenyl boronic acid's behavior in different solvents provides valuable information on the solvatochromic effects and the influence of solvent polarity on fluorescence, which is crucial for the design of fluorescence-based sensors and other photonic devices (Geethanjali et al., 2016).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYOLUTTNFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660195
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

CAS RN

913835-58-2
Record name B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 5
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 6
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.